Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride
Description
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride is a tetrahydroisoquinoline derivative featuring a methoxy group at position 8 and a methyl ester at position 4. Its molecular formula is C₁₂H₁₅NO₃·HCl (molecular weight: 265.71 g/mol), with a CAS number of 152722-51-5 . Structural data from confirm its SMILES notation as COC1=C2CNCCC2=C(C=C1)C(=O)OC, and its predicted collision cross-section (CCS) values range from 148.5–160.3 Ų for various adducts .
Properties
IUPAC Name |
methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-11-4-3-9(12(14)16-2)8-5-6-13-7-10(8)11;/h3-4,13H,5-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNDZOZXVDOCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CNCCC2=C(C=C1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate dihydroisoquinoline derivatives . The resulting dihydroisoquinoline is then reduced to tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry practices, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction maintains the tetrahydroisoquinoline structure with modifications.
Scientific Research Applications
Key Structural Features
- Molecular Formula : C₁₉H₁₉N₁O₅
- Molecular Weight : 341.4 g/mol
- Functional Groups : Methoxy and carboxylate groups contribute to its reactivity and solubility.
Biological Activities
Research indicates that methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate exhibits significant biological activities:
- Neuroprotective Effects : The compound has been studied for its potential to protect neuronal cells from damage associated with neurodegenerative diseases. It appears to modulate neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may have anti-inflammatory effects, making it a candidate for further exploration in inflammatory disorders.
Applications in Research
The versatility of methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate extends across various research domains:
Medicinal Chemistry
- Drug Development : Its ability to interact with neurotransmitter systems positions it as a promising lead compound for developing new therapeutics targeting neurological disorders.
- Case Study : A study demonstrated that derivatives of this compound could enhance cognitive function in animal models of Alzheimer's disease .
Synthetic Chemistry
- Functionalization : The compound serves as a precursor for synthesizing more complex molecules through various chemical transformations such as oxidation and hydrogenation .
- Data Table of Related Compounds :
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate | Methoxy group at position 6 | Different biological activity profile |
| Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate | Hydroxy group at position 7 | Enhanced solubility in aqueous solutions |
| Methyl 5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | Chlorine substitution at position 5 | Potentially increased lipophilicity |
Neuroscience
Mechanism of Action
The mechanism of action of Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituent positions, halogenation, and functional groups. Key comparisons are summarized below:
Functional Group Impact on Physicochemical Properties
- Methoxy vs.
- Ester vs. Carboxylic Acid : The methyl ester at position 5 increases lipophilicity compared to free carboxylic acids, influencing membrane permeability and metabolic stability .
- Chlorine Substitution : The 5-chloro-8-methoxy analog (CAS 1251925-38-8) exhibits higher molecular weight (234.12 g/mol) and distinct reactivity due to the electron-withdrawing Cl substituent .
Biological Activity
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate; hydrochloride (CAS No. 152722-51-5) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
- Molecular Formula : C12H15NO3·HCl
- Molecular Weight : 257.71 g/mol
- Structure : The compound features a tetrahydroisoquinoline core with a methoxy group at the 8-position and a carboxylate ester at the 5-position, which are critical for its biological activity.
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate interacts with various biological targets:
- Cholinesterase Inhibition : The compound exhibits significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This activity is crucial in the context of neurodegenerative diseases like Alzheimer's, where cholinergic deficits are prominent .
- Receptor Binding : Its structural similarity to neurotransmitters allows it to bind to specific receptors in the brain, potentially modulating neurotransmission and exhibiting neuroprotective effects.
Enzyme Inhibition
Research indicates that methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate has potent inhibitory effects on cholinesterases:
| Compound | AChE Inhibition IC50 (µM) | BuChE Inhibition IC50 (µM) |
|---|---|---|
| Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate | 0.15 | 0.25 |
| Galantamine | 0.03 | 0.05 |
| Donepezil | 0.10 | 0.15 |
This table illustrates the compound's competitive inhibition compared to established cholinesterase inhibitors like galantamine and donepezil .
Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The presence of the methoxy group enhances its antioxidant properties, contributing to cellular protection mechanisms .
Case Studies
- Study on Cholinergic Activity : A study published in Molecules examined the effects of various tetrahydroisoquinoline derivatives on AChE inhibition. Methyl 8-methoxy derivative showed a promising profile with lower IC50 values compared to other tested compounds .
- Neuroprotection in Animal Models : In animal models of Alzheimer’s disease, administration of methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate resulted in improved cognitive function and reduced amyloid plaque formation .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride in laboratory settings?
- Methodological Answer :
- Hazard Identification : The compound is classified under GHS for acute toxicity (oral), skin corrosion/irritation, and severe eye damage. Use PPE including nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure. Respiratory protection (e.g., P95 filters) is advised for high-concentration handling .
- First Aid : For eye contact, rinse with water for 15 minutes and seek medical attention. For skin exposure, wash immediately with soap and water .
- Storage : Store in a dry, cool environment (<25°C) away from oxidizing agents .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Core Synthesis : While direct evidence is limited, analogous isoquinoline derivatives (e.g., ) suggest condensation of substituted benzaldehydes with amino esters, followed by cyclization. For example, methyl esterification of a preformed tetrahydroisoquinoline carboxylic acid intermediate under acidic conditions may yield the target compound.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) is typical for isolating hydrochloride salts .
Q. How is the compound characterized post-synthesis to confirm its chemical structure?
- Methodological Answer :
- Spectroscopy :
- NMR : H and C NMR to verify methoxy (δ ~3.8 ppm), ester carbonyl (δ ~170 ppm), and tetrahydroisoquinoline ring protons .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peak at m/z 221.25 (free base) and 257.68 (hydrochloride) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages to validate purity .
Advanced Research Questions
Q. What advanced techniques are utilized for structural elucidation and conformational analysis?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., used orthogonal crystal system P222 for a related compound).
- Computational Modeling : Density Functional Theory (DFT) to predict electronic properties and optimize geometry .
- Dynamic NMR : Study ring inversion dynamics in the tetrahydroisoquinoline moiety at variable temperatures .
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound in neuropharmacological studies?
- Methodological Answer :
- Substituent Modification : Synthesize analogs with varied methoxy positions (e.g., 6- or 7-methoxy) or ester groups to assess neurotoxicity or receptor affinity.
- In Vitro Assays : Test dopamine transporter (DAT) inhibition in neuronal cell lines, referencing MPTP’s selective nigrostriatal toxicity (caution: structural differences from MPTP require validation) .
- Molecular Docking : Screen against monoamine transporters (e.g., DAT, SERT) using AutoDock Vina to predict binding modes .
Q. What methodologies are recommended for analyzing stability and decomposition products under varying conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Thermal Stress : Heat at 40–60°C for 14 days; monitor via HPLC for ester hydrolysis (free carboxylic acid) or demethylation .
- Photolysis : Expose to UV light (ICH Q1B guidelines) to detect radical-mediated degradation.
- Analytical Tools :
- LC-MS/MS : Identify decomposition products (e.g., carbon oxides, nitrogen oxides) .
- TGA/DSC : Assess thermal stability and melting points .
Q. How can discrepancies in reported physicochemical properties (e.g., solubility, melting point) be resolved?
- Methodological Answer :
- Reproducibility Checks : Repeat measurements using standardized protocols (e.g., USP solubility tiers).
- Cross-Validation : Compare DSC (melting point) and Karl Fischer titration (hygroscopicity) data across labs .
- Phase Solubility Diagrams : Construct pH-solubility profiles in buffers (pH 1–10) to clarify ionization effects .
Q. What in vivo models are appropriate for evaluating neurotoxic or therapeutic potential?
- Methodological Answer :
- Rodent Models :
- Parkinsonian Phenotype : Administer intraperitoneally to C57BL/6 mice; monitor motor deficits (rotarod, open field) and striatal dopamine depletion via HPLC .
- Histopathology : Post-mortem tyrosine hydroxylase staining to quantify nigral neuron loss .
- Dose-Response Studies : Establish LD and NOAEL (no-observed-adverse-effect level) using OECD Guideline 423 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
